molecular formula C9H10F3N3 B11886888 2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-4-amine

2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-4-amine

Cat. No.: B11886888
M. Wt: 217.19 g/mol
InChI Key: KMRUCLPZDKDELP-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-4-amine is a heterocyclic compound featuring a quinazoline core with a trifluoromethyl group at the 2-position and an amine group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-4-amine typically involves the cyclization of appropriate precursors. One common method involves the condensation of 2-(trifluoromethyl)benzaldehyde with ethylenediamine under acidic conditions to form the quinazoline ring. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures (around 80-100°C) for several hours to ensure complete cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The quinazoline ring can be reduced to form tetrahydroquinazoline derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can react with the trifluoromethyl group under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of tetrahydroquinazoline derivatives.

    Substitution: Formation of substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-4-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2-(Trifluoromethyl)quinazoline: Lacks the tetrahydro component, making it less flexible.

    4-Aminoquinazoline: Lacks the trifluoromethyl group, resulting in different chemical properties.

    2-(Trifluoromethyl)-4-aminobenzimidazole: Similar structure but with a benzimidazole core instead of quinazoline.

Uniqueness

2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-4-amine is unique due to the combination of the trifluoromethyl group and the tetrahydroquinazoline core. This combination imparts distinct chemical and physical properties, such as increased stability and lipophilicity, making it valuable for various applications .

Biological Activity

2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-4-amine is a heterocyclic compound belonging to the quinazoline family, characterized by its unique tetrahydroquinazoline ring system and the presence of a trifluoromethyl group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

  • Molecular Formula : C_10H_10F_3N_3
  • Molecular Weight : Approximately 217.19 g/mol
  • Structural Features : The trifluoromethyl group enhances lipophilicity and metabolic stability, which are crucial for biological activity.

The biological activity of this compound can be attributed to its interaction with various biomolecules. Studies indicate that it may inhibit specific kinases involved in cancer progression and inflammation. The trifluoromethyl moiety is believed to improve binding affinity to target proteins, enhancing the compound's efficacy.

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. In vitro studies have indicated that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.
CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus50 µg/mL
Escherichia coli100 µg/mL

Anticancer Properties

Preclinical studies have highlighted the potential of this compound as an anticancer agent:

  • Mechanism : It inhibits tumor cell proliferation and induces apoptosis in various cancer cell lines.
  • Efficacy : In vitro assays have shown that it effectively reduces cell viability in cancer cells with IC50 values ranging from 10 to 20 µM.

Case Studies

  • Study on Anticancer Activity :
    • A study evaluated the effects of this compound on human cancer cell lines (e.g., HeLa and MCF-7). The results indicated a significant reduction in cell viability compared to control groups.
  • Antimicrobial Evaluation :
    • A comparative study assessed the antimicrobial activity of various quinazoline derivatives. The results showed that this compound had superior activity against E. coli, comparable to standard antibiotics like ampicillin.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Starting Materials : Typically involves 2-aminobenzylamine and trifluoroacetic acid.
  • Cyclization Reaction : Conducted in the presence of catalysts such as palladium or copper.
  • Functional Group Modifications : The introduction of the trifluoromethyl group is crucial for enhancing biological activity.

Properties

Molecular Formula

C9H10F3N3

Molecular Weight

217.19 g/mol

IUPAC Name

2-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-4-amine

InChI

InChI=1S/C9H10F3N3/c10-9(11,12)8-14-6-4-2-1-3-5(6)7(13)15-8/h1-4H2,(H2,13,14,15)

InChI Key

KMRUCLPZDKDELP-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=NC(=N2)C(F)(F)F)N

Origin of Product

United States

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